molecular formula C19H20BrClN4O3S B11960423 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11960423
M. Wt: 499.8 g/mol
InChI Key: XUAGLOAGEHYBOB-LPYMAVHISA-N
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Description

2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is a complex organic compound that features a piperazine ring substituted with a bromophenylsulfonyl group and a chlorophenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with piperazine to form 4-[(4-bromophenyl)sulfonyl]-1-piperazine. This intermediate is then reacted with N’-(4-chlorobenzylidene)acetohydrazide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts where necessary.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C19H20BrClN4O3S

Molecular Weight

499.8 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H20BrClN4O3S/c20-16-3-7-18(8-4-16)29(27,28)25-11-9-24(10-12-25)14-19(26)23-22-13-15-1-5-17(21)6-2-15/h1-8,13H,9-12,14H2,(H,23,26)/b22-13+

InChI Key

XUAGLOAGEHYBOB-LPYMAVHISA-N

Isomeric SMILES

C1CN(CCN1CC(=O)N/N=C/C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1CN(CCN1CC(=O)NN=CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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